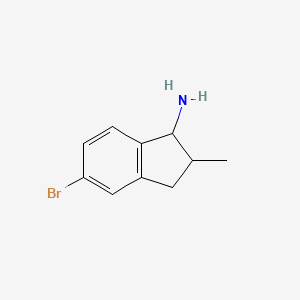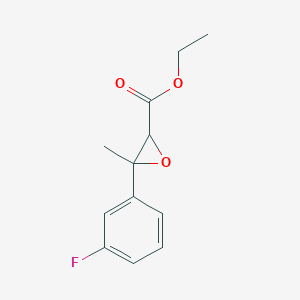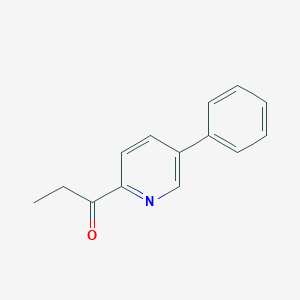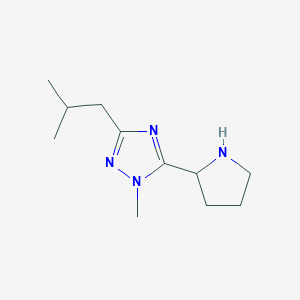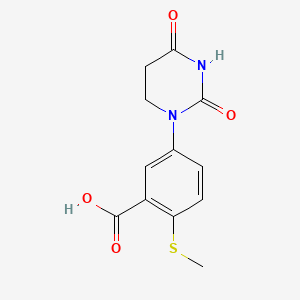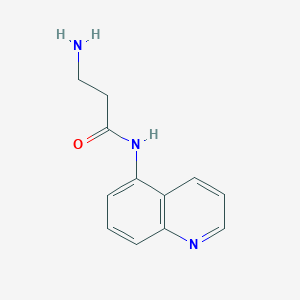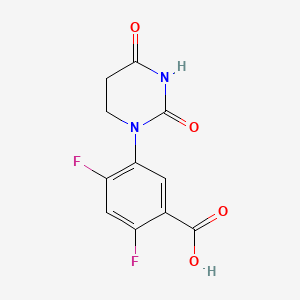
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2,4-difluoro-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorobenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives This compound features a diazinanone ring fused to a benzoic acid moiety, with two fluorine atoms attached to the benzene ring
Méthodes De Préparation
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-difluorobenzoic acid with a diazinanone derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol or acetone and may require refluxing to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing advanced techniques like high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the diazinanone ring and formation of simpler products.
Applications De Recherche Scientifique
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The diazinanone ring may also play a role in stabilizing the compound’s interaction with its targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorobenzoic acid can be compared with other similar compounds, such as:
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound has a methyl group instead of fluorine atoms, which may affect its reactivity and biological activity.
4-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the fluorine atoms, which can significantly alter its chemical properties and applications.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid: Contains a methoxy group, which can influence its solubility and reactivity in different chemical reactions.
The unique presence of fluorine atoms in 5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorobenzoic acid distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H8F2N2O4 |
|---|---|
Poids moléculaire |
270.19 g/mol |
Nom IUPAC |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C11H8F2N2O4/c12-6-4-7(13)8(3-5(6)10(17)18)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
Clé InChI |
GWOCGSUJZNPQHW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


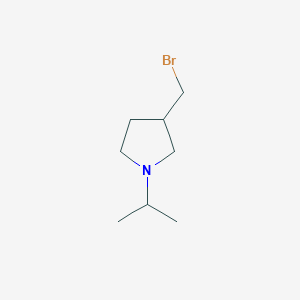

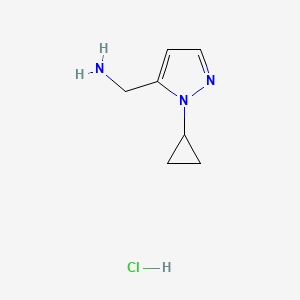
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
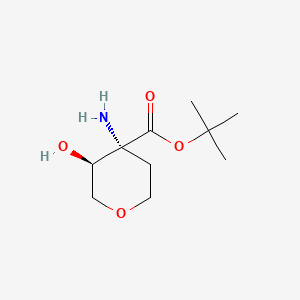
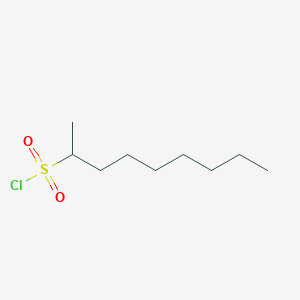
![tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13490867.png)
